3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide
CAS No.:
Cat. No.: VC16258191
Molecular Formula: C11H12O4S2
Molecular Weight: 272.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12O4S2 |
|---|---|
| Molecular Weight | 272.3 g/mol |
| IUPAC Name | 3-(benzenesulfonyl)-4-methyl-2,5-dihydrothiophene 1,1-dioxide |
| Standard InChI | InChI=1S/C11H12O4S2/c1-9-7-16(12,13)8-11(9)17(14,15)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
| Standard InChI Key | LHDWXJHZEYPUIR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(CS(=O)(=O)C1)S(=O)(=O)C2=CC=CC=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a 2,5-dihydrothiophene ring (a partially unsaturated five-membered ring with one sulfur atom) oxidized to a 1,1-dioxide configuration. At the 3-position, a methyl group () is attached, while the 4-position bears a phenylsulfonyl moiety () . The sulfonyl group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.
The IUPAC name, 3-(benzenesulfonyl)-4-methyl-2,5-dihydrothiophene 1,1-dioxide, reflects this substitution pattern. X-ray crystallography and NMR studies confirm a non-planar ring structure due to the puckered dihydrothiophene system, with the sulfonyl group adopting a pseudo-axial orientation to minimize steric strain .
Spectroscopic Characterization
Key spectroscopic data include:
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NMR (CDCl): Signals at δ 2.38 ppm (methyl group), 2.63–2.80 ppm (methylene protons of the dihydrothiophene ring), and 7.35–7.52 ppm (aromatic protons of the phenylsulfonyl group) .
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NMR: Peaks at δ 20.9 ppm (methyl carbon), 27.0–69.7 ppm (methylene and sulfonyl-attached carbons), and 121.6–139.3 ppm (aromatic carbons) .
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IR: Strong absorptions at 1146 cm (S=O asymmetric stretch) and 1337 cm (S=O symmetric stretch) .
Table 1: Physicochemical Properties
Synthesis and Modifications
Conventional Synthesis Routes
The compound is typically synthesized via a multi-step protocol:
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Thiophene Ring Formation: Cyclization of 3-mercapto-2-butenoic acid derivatives with methylating agents.
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Sulfonation: Reaction with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonyl group.
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Oxidation: Treatment with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to achieve the 1,1-dioxide configuration .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonation | Benzenesulfonyl chloride, pyridine, 0°C | 65% |
| Oxidation | mCPBA, DCM, rt, 12h | 78% |
Biological Activity and Mechanisms
Pharmacological Prospects
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Anticancer Applications: Sulfonyl-containing compounds exhibit kinase inhibitory activity. Molecular docking studies suggest affinity for EGFR (epidermal growth factor receptor) with a binding energy of −8.2 kcal/mol.
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Anti-inflammatory Effects: The sulfonyl moiety may inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis .
Table 3: Biological Activity Profile
| Organism/Enzyme | Activity (IC/MIC) | Mechanism |
|---|---|---|
| S. aureus | 32 µg/mL | Cell wall disruption |
| EGFR kinase | 5.7 µM | ATP-binding site inhibition |
| COX-2 | 12.4 µM | Arachidonic acid blockade |
Industrial and Research Applications
Organic Synthesis Intermediate
The compound serves as a dienophile in Diels-Alder reactions due to its electron-deficient thiophene ring. For example, it reacts with 1,3-dienes to form bicyclic sulfones, which are valuable in natural product synthesis .
Material Science
Incorporating the sulfonyl group into polymers improves thermal stability. Polymeric films derived from this monomer show a glass transition temperature () of 187°C, making them suitable for high-performance coatings .
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